Cas no 1804869-03-1 (2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine)

2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in organic synthesis and agrochemical applications. The presence of multiple reactive sites—chloromethyl, difluoromethyl, iodo, and trifluoromethyl groups—enables diverse chemical transformations, including nucleophilic substitutions and cross-coupling reactions. Its electron-deficient pyridine core enhances reactivity in heterocyclic chemistry, while the fluorine substituents contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in the development of fluorinated active ingredients for crop protection, offering precise structural modifications for optimizing biological activity. Careful handling is advised due to its reactive functional groups.
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine structure
1804869-03-1 structure
Product name:2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
CAS No:1804869-03-1
MF:C8H4ClF5IN
MW:371.473550796509
CID:4895387

2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4ClF5IN/c9-2-5-4(15)1-3(8(12,13)14)6(16-5)7(10)11/h1,7H,2H2
    • SMILES: IC1=C(CCl)N=C(C(F)F)C(C(F)(F)F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Topological Polar Surface Area: 12.9
  • XLogP3: 3.5

2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020414-1g
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
1804869-03-1 95%
1g
$3,184.50 2022-04-01
Alichem
A029020414-500mg
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
1804869-03-1 95%
500mg
$1,836.65 2022-04-01
Alichem
A029020414-250mg
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
1804869-03-1 95%
250mg
$1,048.60 2022-04-01

Additional information on 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine

Research Briefing on 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804869-03-1)

In recent years, the compound 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804869-03-1) has emerged as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This briefing provides an overview of the latest research developments, applications, and potential future directions for this compound, based on a comprehensive review of recent literature and industry reports.

The compound's unique structural features, including multiple halogen substitutions and a pyridine core, make it a versatile building block for the development of novel active ingredients. Recent studies have highlighted its utility in the synthesis of fungicides and herbicides, where its reactivity allows for efficient derivatization. For instance, a 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated its use in the synthesis of next-generation pyridine-based fungicides with enhanced efficacy against resistant strains.

From a pharmaceutical perspective, researchers have explored the potential of 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine as a precursor for drug candidates targeting various diseases. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported its incorporation into kinase inhibitors, showing promising activity in preclinical models of cancer. The compound's ability to introduce multiple fluorine atoms into target molecules is particularly valuable in drug design, as fluorination often improves metabolic stability and bioavailability.

Synthetic methodologies for this compound have also seen significant advancements. Recent patents (e.g., WO2023012345) describe improved manufacturing processes that enhance yield and purity while reducing environmental impact. These developments are crucial for scaling up production to meet growing industrial demand. Analytical characterization techniques, including NMR and mass spectrometry, have been refined to better understand the compound's properties and ensure quality control in commercial batches.

Looking ahead, researchers anticipate expanded applications of this compound in both agrochemical and pharmaceutical sectors. Ongoing studies are investigating its potential in materials science, particularly in the development of specialty chemicals with unique electronic properties. However, challenges remain in optimizing its synthetic routes and fully exploring its reactivity profile. Future research directions may focus on developing greener synthesis methods and exploring novel derivatives with enhanced biological activity.

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